1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one
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Overview
Description
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is an organic compound that features a unique structure combining phenyl and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1H-pyrrole with 1,3-diphenylpropan-2-one under specific conditions. One common method includes the use of solid Al2O3 at room temperature, which facilitates the reaction between 1H-pyrrole and 1-phenylprop-2-yn-1-one in a 2:1 ratio .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and pyrrole groups allow the compound to bind to various receptors and enzymes, influencing biological processes. Detailed studies on its mechanism of action are still under investigation, but it is known to interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1,3-Diphenylprop-2-yn-1-one: This compound shares a similar structure but lacks the pyrrole group.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound features pyrazole rings instead of the pyrrole group.
1-(1H-pyrrol-2-yl)ethanone: A simpler compound with a single pyrrole group and an ethanone moiety
Uniqueness: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is unique due to the combination of phenyl and pyrrole groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
870122-78-4 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1,3-diphenyl-3-(1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO/c21-19(16-10-5-2-6-11-16)14-17(18-12-7-13-20-18)15-8-3-1-4-9-15/h1-13,17,20H,14H2 |
InChI Key |
LPLLHFVUCANPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CN3 |
Origin of Product |
United States |
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